molecular formula C19H14N4 B3875611 4-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)pyridine

4-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)pyridine

Cat. No. B3875611
M. Wt: 298.3 g/mol
InChI Key: SKLFZRLFDWOHMG-UHFFFAOYSA-N
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Description

“4-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)pyridine” is a compound that belongs to the class of 1,2,4-triazole derivatives . It’s a heterocyclic compound containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “4-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)pyridine”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “4-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)pyridine” and its derivatives have been determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA and PXRD .


Chemical Reactions Analysis

The chemical reactions involving “4-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)pyridine” and its derivatives have been studied. For instance, coordination polymers incorporating the 3,5-bis (1′,2′,4′-triazol-1′-yl) pyridine ligand have been synthesized under solvothermal conditions by the reaction of bis (4- (4H-1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)pyridine” and its derivatives have been analyzed. For instance, the melting point, boiling point, density, and pKa have been predicted .

Safety and Hazards

The safety of “4-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)pyridine” and its derivatives has been evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

4-(3,5-diphenyl-1,2,4-triazol-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4/c1-3-7-15(8-4-1)18-21-22-19(16-9-5-2-6-10-16)23(18)17-11-13-20-14-12-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLFZRLFDWOHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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